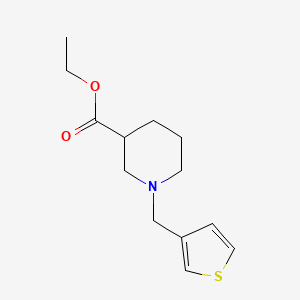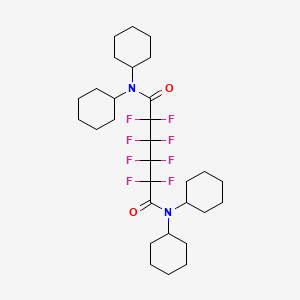
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide, also known as FNH, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide may disrupt the mitochondrial membrane potential and activate caspase-3, leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide can reduce tumor growth in mice. However, the physiological effects of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide on humans are not yet fully known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, its limited solubility in water and potential toxicity at high concentrations are limitations that must be taken into consideration.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide. One direction is to further investigate its potential as an anticancer agent, including its mechanism of action and its efficacy in combination with other chemotherapy drugs. Another direction is to explore its potential applications in materials science, including the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the physiological effects of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide on humans and its potential toxicity at different concentrations.
In conclusion, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide is a chemical compound with potential applications in various fields, including medicine, materials science, and environmental science. Its ease of synthesis and potential as an anticancer agent make it an attractive compound for further study. However, its limitations and potential toxicity at high concentrations must be taken into consideration. Future research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzohydrazide with 9H-fluorene-9-carboxaldehyde in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In materials science, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. In environmental science, 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been investigated for its ability to remove heavy metal ions from contaminated water.
Propiedades
IUPAC Name |
2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3/c21-18-11-12(24(26)27)9-10-17(18)20(25)23-22-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOLMNXMQMNPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide](/img/structure/B5178183.png)
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5178191.png)


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5178205.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5178208.png)
![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)



![4-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178245.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)
![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)